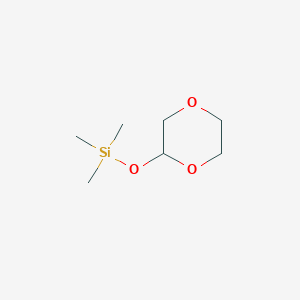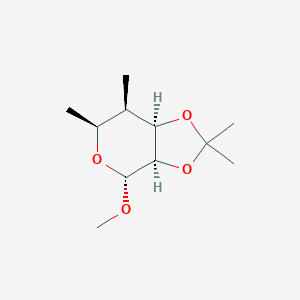
Mdimlh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mdimlh is a naturally occurring compound found in certain plants, including the Mitragyna speciosa tree. It has gained popularity in recent years as a potential treatment for various medical conditions. Mdimlh has been used for centuries in traditional medicine in Southeast Asia. It is known for its analgesic, anti-inflammatory, and anti-anxiety properties.
Wirkmechanismus
Mdimlh works by interacting with the opioid receptors in the brain. It binds to these receptors and activates them, which leads to the release of endorphins. Endorphins are natural painkillers produced by the body. By activating the opioid receptors, Mdimlh can provide pain relief and improve mood.
Biochemical and Physiological Effects:
Mdimlh has a number of biochemical and physiological effects on the body. It can reduce inflammation, improve circulation, and boost the immune system. It also has antioxidant properties, which can help protect the body against damage from free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Mdimlh in lab experiments is that it is a natural compound that is relatively easy to obtain. It also has a wide range of potential applications, making it a versatile research tool. However, there are some limitations to using Mdimlh in lab experiments. For example, it can be difficult to control the dose and purity of the compound, which can affect the results of the experiment.
Zukünftige Richtungen
There are many potential future directions for research on Mdimlh. One area of interest is its potential as a treatment for opioid addiction. Studies have shown that Mdimlh can reduce withdrawal symptoms and cravings in people who are addicted to opioids. Another area of research is its potential as a treatment for depression and anxiety. Studies have shown that Mdimlh can improve mood and reduce symptoms of anxiety and depression. Finally, researchers are also investigating the potential of Mdimlh as a treatment for chronic pain.
Synthesemethoden
Mdimlh can be extracted from the leaves of the Mitragyna speciosa tree. The leaves are dried and then crushed into a powder. The powder is then mixed with water or other solvents to extract the Mdimlh. The extract can be further purified to obtain a more concentrated form of the compound.
Wissenschaftliche Forschungsanwendungen
Mdimlh has been the subject of numerous scientific studies. Researchers have investigated its potential as a treatment for chronic pain, depression, anxiety, and opioid addiction. Studies have shown that Mdimlh can reduce pain and inflammation, improve mood, and alleviate symptoms of anxiety and depression.
Eigenschaften
CAS-Nummer |
105678-15-7 |
|---|---|
Produktname |
Mdimlh |
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
(3aR,4R,6S,7R,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
InChI |
InChI=1S/C11H20O4/c1-6-7(2)13-10(12-5)9-8(6)14-11(3,4)15-9/h6-10H,1-5H3/t6-,7+,8-,9-,10-/m1/s1 |
InChI-Schlüssel |
OBWAYKDNXZQABQ-JDDHQFAOSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](O[C@H]([C@H]2[C@@H]1OC(O2)(C)C)OC)C |
SMILES |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
Kanonische SMILES |
CC1C(OC(C2C1OC(O2)(C)C)OC)C |
Synonyme |
MDIMLH methyl-6-deoxy-2,3-isopropylidene-4-methylene lyxo-pyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




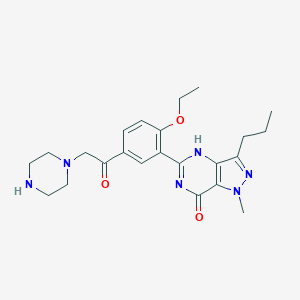
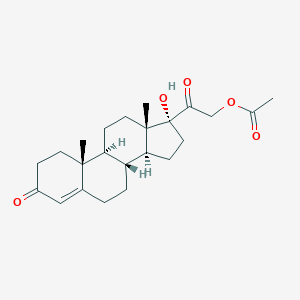
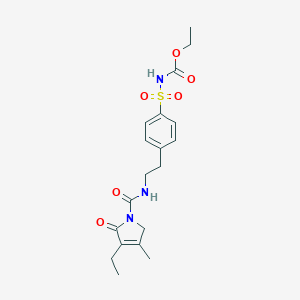
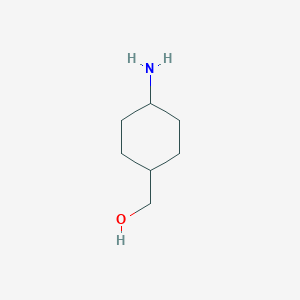
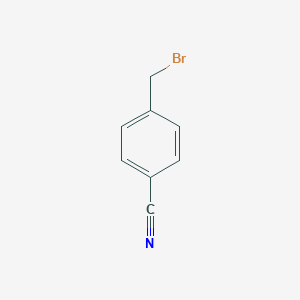

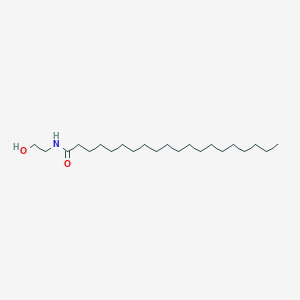
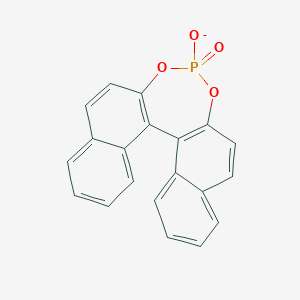
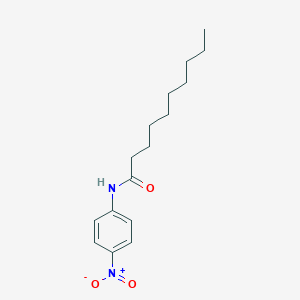
![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)
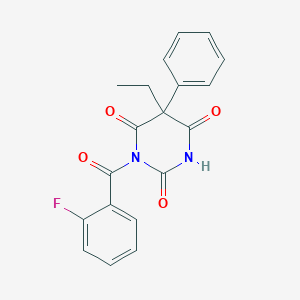
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)
